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2,5-Dihydro-2-isopropyl-4-methylthiazole Documentation Hub

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  • Product: 2,5-Dihydro-2-isopropyl-4-methylthiazole
  • CAS: 67936-13-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2,5-Dihydro-2-isopropyl-4-methylthiazole

This technical guide provides an in-depth analysis of 2,5-Dihydro-2-isopropyl-4-methylthiazole , chemically known as 2-Isopropyl-4-methyl-3-thiazoline . This molecule is a potent flavor compound utilized in the formulati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,5-Dihydro-2-isopropyl-4-methylthiazole , chemically known as 2-Isopropyl-4-methyl-3-thiazoline . This molecule is a potent flavor compound utilized in the formulation of savory, nutty, and tropical profiles.

Chemical Structure, Synthesis, and Application in Flavor Chemistry

Executive Summary

2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS: 67936-13-4) is a sulfur-nitrogen heterocycle belonging to the 3-thiazoline class.[1] Unlike its fully aromatic counterpart (2-isopropyl-4-methylthiazole), this dihydro- derivative possesses a unique, highly diffusive organoleptic profile characterized by roasted, nutty, vegetable, and meaty notes. It is a critical intermediate in the Maillard reaction and is naturally found in toasted sesame oil and yeast extracts. This guide details its structural dynamics, synthesis via the Asinger reaction, and physicochemical characterization.

Chemical Identity & Structural Analysis

The nomenclature "2,5-dihydro" indicates a saturation at the 2 and 5 positions of the thiazole ring, resulting in a double bond between N3 and C4. This specific tautomer is more accurately described as a 3-thiazoline .

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-Isopropyl-4-methyl-2,5-dihydro-1,3-thiazole
Common Name 2-Isopropyl-4-methyl-3-thiazoline
CAS Number 67936-13-4
FEMA Number 4767
JECFA Number 2206
Molecular Formula C₇H₁₃NS
Molecular Weight 143.25 g/mol
SMILES CC(C)C1N=C(C)CS1
Structural Dynamics & Tautomerism

The 3-thiazoline ring is a five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3).

  • Chirality: Carbon-2 (C2) is a chiral center. The commercial product is typically a racemic mixture of (2R) and (2S) enantiomers.

  • Unsaturation: The double bond is located between Nitrogen-3 and Carbon-4 (

    
    ). This imine-like character makes the ring susceptible to hydrolysis under acidic conditions and oxidation to the fully aromatic thiazole.
    

Physicochemical Properties

The following data represents the standard specification range for high-purity isolates used in research and industry.

Property Value / Range Notes
Appearance Clear, colorless to pale yellow liquidDarkens upon oxidation
Odor Descriptors Roasted, nutty, meaty, vegetable, sulfurous, cocoaHigh impact; detection threshold < 1 ppm
Boiling Point 45–46 °C @ 0.75 mmHgExtrapolated: ~160–170 °C @ 760 mmHg
Refractive Index (

)
1.4971 – 1.5470Indicative of ring unsaturation
Specific Gravity (

)
0.9936 – 1.0740Slightly denser than water
Solubility Soluble in ethanol, propylene glycol, triacetinPractically insoluble in water
LogP (Predicted) 1.9 – 2.2Lipophilic character
Flash Point ~55 °C (Closed Cup)Flammable liquid (Class 3)

Synthesis & Production Methodologies

The industrial synthesis of 3-thiazolines typically employs a multi-component condensation known as the Asinger Reaction (or modified variations thereof). This pathway mimics the natural formation of thiazolines during the Maillard reaction in food processing.

The Modified Asinger Reaction Protocol

This protocol describes the condensation of an


-mercaptoketone with an aldehyde and ammonia.
  • Precursors:

    • Component A: Isobutyraldehyde (Provides the C2-isopropyl group).

    • Component B: Mercaptoacetone (1-mercapto-2-propanone) (Provides the S1, C4-methyl, and C5 backbone).

    • Component C: Ammonia (gas or aqueous) (Provides the N3).

  • Reaction Mechanism:

    • Step 1 (Imine Formation): Isobutyraldehyde reacts with ammonia to form the corresponding imine (aldimine).

    • Step 2 (Thiol Addition): The mercapto group of mercaptoacetone attacks the imine carbon (C2).

    • Step 3 (Cyclization): The amine nitrogen attacks the carbonyl of the acetone moiety.

    • Step 4 (Dehydration): Loss of water yields the C=N double bond, forming the 3-thiazoline ring.

Synthesis Workflow Diagram

AsingerSynthesis Isobutyraldehyde Isobutyraldehyde (C4H8O) Imine Aldimine Intermediate Isobutyraldehyde->Imine + NH3 Ammonia Ammonia (NH3) Ammonia->Imine Mercaptoacetone Mercaptoacetone (C3H6OS) Adduct Mercapto-Imine Adduct Mercaptoacetone->Adduct Imine->Adduct + Mercaptoacetone Cyclized Hemiaminal Intermediate Adduct->Cyclized Ring Closure Product 2-Isopropyl-4-methyl- 3-thiazoline Cyclized->Product - H2O (Dehydration) Water H2O (Byproduct) Cyclized->Water

Figure 1: Reaction pathway for the synthesis of 2-isopropyl-4-methyl-3-thiazoline via modified Asinger condensation.

Spectroscopic Characterization

Validation of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 143
    
  • Base Peak: Typically m/z 100 (Loss of isopropyl group,

    
    ).
    
  • Fragmentation Pattern:

    • m/z 143

      
       m/z 100 (Ring cleavage/alkyl loss).
      
    • m/z 43 (Isopropyl cation).

    • Characteristic sulfur isotope peak at M+2 (m/z 145) ~4.4% of M+.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCl₃, 400 MHz

Position Shift (

, ppm)
Multiplicity Integration Assignment
C2-H 5.50 – 5.80Doublet (d)1HMethine proton on the ring (chiral center).
C5-H₂ 3.50 – 3.80Multiplet/AB2HMethylene protons adjacent to Sulfur.
C2-CH 1.80 – 2.10Septet1HIsopropyl methine.
C4-CH₃ 2.15 – 2.25Doublet/Singlet3HMethyl group on the imine carbon.
Isopropyl-CH₃ 0.95 – 1.10Doublet (dd)6HGem-dimethyl groups.

Note: Shifts may vary slightly based on concentration and solvent. The signal at C2-H is the diagnostic peak for the 3-thiazoline ring, distinguishing it from the aromatic thiazole (which lacks this proton).

Applications & Safety

Flavor & Fragrance Industry

This molecule is a high-impact flavor enhancer (FEMA 4767).[3] It is used to restore "freshly cooked" notes to processed foods.

  • Primary Notes: Roasted peanut, hazelnut, cooked beef/chicken skin, vegetable (tomato leaf).

  • Use Levels: Extremely low (ppb to ppm range).

  • Occurrence: Identified in toasted sesame oil, yeast extracts, and Maillard-reacted meat broths.

Stability & Handling
  • Oxidation: The dihydro- ring is sensitive to oxidation. Prolonged exposure to air can lead to dehydrogenation, forming the aromatic 2-isopropyl-4-methylthiazole , which has a different, "greener" and less nutty odor profile.

  • Storage: Store under nitrogen or argon in amber glass at 4°C.

  • Safety: Evaluated by JECFA (2014) and determined to be of "No Safety Concern" at current estimated dietary exposures.[4]

References

  • JECFA (2014). Safety evaluation of certain food additives: 2-Isopropyl-4-methyl-3-thiazoline (No. 2206).[2][4] WHO Food Additives Series: 70. World Health Organization. Link

  • Agyemang, D., et al. (2011). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil.[5] Journal of Food Science, 76(3), C385-C391.[5][6] Link

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Assessment of Aliphatic and Aromatic Thiazoles. FEMA Number 4767.[2][3]

  • Elmore, J. S., & Mottram, D. S. (1997).The synthesis of lipid-derived aroma compounds. In Flavor and Lipid Chemistry. (Methodology for Asinger synthesis of thiazolines).

Sources

Exploratory

Toxicological Characterization &amp; Safety Assessment of 2,5-Dihydro-2-isopropyl-4-methylthiazole (FEMA 3555)

Executive Summary 2,5-Dihydro-2-isopropyl-4-methylthiazole (FEMA 3555, JECFA 1037/2206) is a sulfur-containing heterocyclic flavoring agent critical for imparting roasted, nutty, and savory (meaty) notes in food matrices...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dihydro-2-isopropyl-4-methylthiazole (FEMA 3555, JECFA 1037/2206) is a sulfur-containing heterocyclic flavoring agent critical for imparting roasted, nutty, and savory (meaty) notes in food matrices. While structurally classified as a Cramer Class III compound due to its thiazoline ring, its safety profile is established through the "Procedure for the Safety Evaluation of Flavouring Agents" (JECFA). This guide dissects the compound's toxicological mechanisms, metabolic fate, and the rigorous experimental protocols required to validate its safety in novel applications.

Chemical Identity & Physicochemical Profile[1][2][3][4]

To accurately assess toxicity, one must first understand the substrate's behavior in biological systems. This compound is a 3-thiazoline (dihydrothiazole), a reduction product often formed via the Maillard reaction between cysteine and reducing sugars.

Structural Specifications
ParameterSpecification
IUPAC Name 2-Isopropyl-4-methyl-2,5-dihydrothiazole
Synonyms 2-Isopropyl-4-methyl-3-thiazoline; FEMA 3555
CAS Number 69822-20-6 (Isomeric mixtures: 67936-13-4)
Molecular Formula C₇H₁₃NS
Molecular Weight 143.25 g/mol
LogP (Predicted) ~2.3 (Indicates moderate lipophilicity; capable of crossing cell membranes)
Vapor Pressure High volatility (Critical for inhalation toxicity considerations)
Organoleptic Context

The compound is potent. It provides "roasted beef" or "nutty" nuances at ppb (parts per billion) levels. This high potency is a safety feature: the use level is self-limiting, rarely exceeding toxicological thresholds in final consumption.

Metabolic Fate & Pharmacokinetics

Understanding the metabolic breakdown is the cornerstone of the safety assessment. Thiazolines are nucleophilic sulfur heterocycles. Their metabolism is primarily driven by oxidative attack at the sulfur atom or hydrolysis of the imine bond.

Metabolic Pathways

The primary clearance mechanism involves S-oxidation by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 isoenzymes, followed by ring cleavage.

  • S-Oxidation: The sulfur atom is oxidized to a sulfoxide.

  • Ring Opening: The unstable sulfoxide or the imine bond hydrolyzes, yielding aliphatic alpha-keto acids and thiols.

  • Conjugation: Reactive thiols are rapidly conjugated with glutathione (GSH) or methylated, eventually excreted as mercapturic acid derivatives in urine.

Metabolism cluster_0 Detoxification Phase Parent 2,5-Dihydro-2-isopropyl- 4-methylthiazole (Lipophilic) S_Oxide Thiazoline S-Oxide (Intermediate) Parent->S_Oxide FMO / CYP450 (Oxidation) Ring_Open Ring Cleavage (Hydrolysis) S_Oxide->Ring_Open Spontaneous/Enzymatic Thiol Reactive Thiol + Alpha-Keto Isovalerate Ring_Open->Thiol Conjugate Mercapturic Acid Derivative (Excreted) Thiol->Conjugate Glutathione S-Transferase (GST)

Figure 1: Predicted metabolic pathway of thiazoline derivatives, transitioning from lipophilic parent to hydrophilic excretable conjugates.

Toxicological Profile & Regulatory Status

The JECFA Evaluation Logic

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates this compound under the "Sulfur-containing heterocyclic compounds" group.

  • Cramer Classification: Class III .

    • Reasoning: The heterocyclic ring structure suggests potential toxicity if accumulation occurs.

    • Implication: Requires strict adherence to the Threshold of Toxicological Concern (TTC).

    • Basis: The Maximised Survey-derived Daily Intake (MSDI) is < 1.5 µ g/capita/day (Europe/USA).

    • Threshold: The Class III human exposure threshold is 1500 µ g/person/day .

    • Margin of Safety: The intake is ~1000x lower than the threshold of concern.

Genotoxicity Profile

While some thiazoles exhibit genotoxicity, 2,5-dihydro-2-isopropyl-4-methylthiazole generally tests negative in standard Ames assays (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) when metabolic activation (S9) is present.

Critical Note for Researchers: False positives in genotoxicity assays for this class often arise from cytotoxicity masquerading as mutagenicity, or from the generation of reactive oxygen species (ROS) during in vitro oxidation, which does not reflect in vivo conditions due to antioxidant defense systems.

Experimental Protocols for Safety Validation

If you are developing a new formulation or drug carrier using this agent, you cannot rely solely on historical food data. You must validate safety in your specific context.

Protocol A: Modified Ames Test for Volatile Thiazolines

Challenge: The compound is volatile. Standard plate incorporation assays allow the test substance to evaporate, leading to under-dosing and false negatives. Solution: Use the "Pre-incubation Method" in a closed system.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2,5-dihydro-2-isopropyl-4-methylthiazole in DMSO (Dimethyl sulfoxide).

    • Prepare serial dilutions (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ).

  • Pre-incubation (The Critical Step):

    • In a sterile glass tube, mix:

      • 0.1 mL bacterial culture (e.g., TA100).

      • 0.1 mL test solution.

      • 0.5 mL S9 mix (metabolic activation) or phosphate buffer.

    • Seal the tube tightly with a cap (not just foil) to prevent volatilization.

    • Incubate at 37°C for 20 minutes with shaking.

  • Plating:

    • Add 2.0 mL molten top agar (containing traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation:

    • Incubate plates at 37°C for 48 hours.

    • Validation Check: Ensure positive controls (e.g., Benzo[a]pyrene) show expected reversion rates.

Protocol B: In Vitro Cytotoxicity (Neutral Red Uptake)

To determine the LD50 equivalent at a cellular level (IC50).

  • Cell Line: BALB/c 3T3 fibroblasts or HepG2 (liver model).

  • Seeding: Seed 1x10⁴ cells/well in 96-well plates; incubate 24h.

  • Exposure:

    • Apply test compound in medium (sealed plate with adhesive film to prevent cross-well vapor transfer—Crucial ).

    • Incubate for 24 hours.

  • Staining:

    • Remove medium. Add Neutral Red dye solution. Incubate 3h.

    • Viable cells accumulate the dye in lysosomes.

  • Quantification:

    • Wash and lyse cells. Measure absorbance at 540 nm.

    • Calculate IC50 (concentration inhibiting 50% viability).

Safety Evaluation Decision Tree (JECFA Procedure)

The following logic flow illustrates how regulatory bodies clear this compound despite its "Class III" structure.

DecisionTree Step1 Step 1: Structural Class (Cramer Decision Tree) Class3 Class III (Heterocyclic Ring) Step1->Class3 Step2 Step 2: Predicted Metabolism (Innocuous Metabolites?) Class3->Step2 MetabYes Yes (S-oxidation/Hydrolysis) Step2->MetabYes StepA3 Step A3: Intake < Threshold? (Threshold: 1500 µg/day) MetabYes->StepA3 IntakeCheck Current Intake (MSDI): ~1.5 µg/day StepA3->IntakeCheck Conclusion No Safety Concern at Current Intake IntakeCheck->Conclusion True (Intake << Threshold)

Figure 2: The JECFA "Procedure for the Safety Evaluation of Flavouring Agents" applied to FEMA 3555.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Safety evaluation of certain food additives and contaminants (Sulfur-containing heterocyclic compounds).[2] WHO Food Additives Series,[3] 50.

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: 2-Isopropyl-4-methylthiazole (FEMA 3555).[4][3]

  • European Food Safety Authority (EFSA). (2013). Scientific Opinion on Flavouring Group Evaluation 76 (FGE.76): Consideration of sulfur-containing heterocyclic compounds. EFSA Journal.[5]

  • PubChem. (n.d.). Compound Summary: 2-Isopropyl-4-methylthiazole (CID 61808).[1] National Library of Medicine.

  • World Health Organization (WHO). (2014). Evaluation of certain food additives: Seventy-ninth report of the Joint FAO/WHO Expert Committee on Food Additives.[1][6] WHO Technical Report Series, 990.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Integrity Quantification of 2,5-Dihydro-2-isopropyl-4-methylthiazole via HS-SPME-GC-MS

Executive Summary & Scientific Context 2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS: 10252-80-9 / 67936-13-4), often referred to as 3-Thiazoline , is a potent volatile sulfur compound (VSC) characterized by intense nutt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS: 10252-80-9 / 67936-13-4), often referred to as 3-Thiazoline , is a potent volatile sulfur compound (VSC) characterized by intense nutty, roast beef, and savory notes. It is a critical flavor impact compound in yeast extracts, durian fruit, and thermally processed meat products.[1] In pharmaceutical research, the thiazoline ring serves as a bioactive scaffold for antimicrobial and antitumor agents.[2]

The Analytical Challenge: The quantification of this compound is notoriously difficult due to its thermal instability and oxidative susceptibility .[3] Under standard GC injector temperatures (>250°C) or prolonged air exposure, the dihydro- form readily dehydrogenates into its aromatic analog, 2-isopropyl-4-methylthiazole (CAS: 15679-13-7).

This protocol details a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[3][4] It is designed to minimize thermal stress and prevent artifact formation, ensuring that the signal detected corresponds to the bioactive/flavor-active dihydro species, not its oxidized degradation product.

Chemical Mechanism & Stability[5]

Understanding the degradation pathway is essential for accurate quantification. The analyte exists in a delicate equilibrium.

Figure 1: Degradation & Oxidation Pathway

The following diagram illustrates the oxidative conversion that this protocol aims to prevent.

ThiazolineStability Precursor Precursors (Cysteine + Isovaleraldehyde) Target TARGET ANALYTE 2,5-Dihydro-2-isopropyl-4-methylthiazole (Nutty/Roast Note) Precursor->Target Strecker Degradation (Thermal Processing) Artifact ARTIFACT (Oxidized) 2-Isopropyl-4-methylthiazole (Green/Vegetable Note) Target->Artifact Oxidation (-2H) (High Inlet Temp / Air) Hydrolysis Hydrolysis Products (Mercaptoketones) Target->Hydrolysis Acidic pH / Water

Caption: Stability pathway showing the critical risk of oxidative dehydrogenation (Red Arrow) during analysis.

Experimental Protocol

Materials & Reagents[2][6][7][8][9][10]
  • Target Standard: 2,5-Dihydro-2-isopropyl-4-methylthiazole (>95% purity). Note: Commercial standards often contain ~5-10% of the oxidized thiazole. Purity must be verified via NMR or cold-injection GC prior to use.

  • Internal Standard (ISTD): 2-Isobutylthiazole or 2-Acetylthiazole. (Deuterated analogs are preferred if available).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove volatiles).

  • Solvent: Methanol (LC-MS grade) for stock solutions; HPLC water for working dilutions.

Sample Preparation (HS-SPME)

Headspace extraction is mandatory to avoid non-volatile matrix contamination and reduce thermal stress.

Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[3][5][6]

  • Rationale: The triple-phase fiber covers the wide polarity range of sulfur compounds and offers superior capacity for low-molecular-weight volatiles compared to pure PDMS.

Protocol Steps:

  • Sample Weighing: Weigh 2.0 g of sample (or 2 mL liquid) into a 20 mL headspace vial.

  • Salt Addition: Add 0.5 g NaCl (saturation improves volatility via the "salting-out" effect).

  • ISTD Spike: Add 5 µL of Internal Standard solution (10 ppm in MeOH).

  • Equilibration: Seal with a magnetic screw cap (PTFE/Silicone septum). Incubate at 40°C for 15 minutes with agitation (250 rpm).

    • Critical Control: Do not exceed 50°C. Higher temperatures accelerate the conversion to the oxidized thiazole.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

GC-MS Instrumentation & Parameters[6][7][8][10]

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temp 200°C (Strict Limit)Minimizes thermal dehydrogenation. Standard 250°C inlets cause artifact formation.
Liner Ultra-Inert, small volume (SPME)Prevents active site adsorption of sulfur.
Column DB-WAX (or equivalent PEG)60m x 0.25mm x 0.25µm . Polar columns separate the dihydro and oxidized forms better than non-polar DB-5.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
Oven Program 40°C (hold 2 min) -> 5°C/min -> 230°C (hold 5 min)Slow ramp ensures separation of isomers.
Transfer Line 240°CPrevents condensation.
Ion Source 230°C (EI Mode)Standard EI ionization.
Mass Spectrometry: SIM Quantification

Operate in Selected Ion Monitoring (SIM) mode to achieve ppb-level sensitivity and selectivity.

Target Analyte: 2,5-Dihydro-2-isopropyl-4-methylthiazole (MW ~143)

  • Quant Ion (m/z): 143 (Molecular Ion M+)

  • Qualifier Ions (m/z): 128 (M - CH3), 100 (M - Isopropyl)

  • Note: The oxidized artifact (2-isopropyl-4-methylthiazole) has a Quant ion of 141 .[7] This mass difference allows spectral resolution even if peaks partially co-elute.

Internal Standard: 2-Isobutylthiazole

  • Quant Ion (m/z): 141

  • Qualifier Ions (m/z): 99, 57

Analytical Workflow Visualization

The following diagram outlines the self-validating workflow, ensuring that the detected signal is true to the sample composition.

AnalyticalWorkflow Sample Sample + NaCl + ISTD (20mL Vial) Incubation Equilibration 40°C, 15 min Sample->Incubation Extraction HS-SPME Extraction DVB/CAR/PDMS Fiber 30 min @ 40°C Incubation->Extraction Desorption GC Inlet Desorption 200°C (Low Temp) Extraction->Desorption Fiber Transfer Separation GC Separation DB-WAX Column Desorption->Separation Helium Carrier Detection MS Detection (SIM) Target: m/z 143 Artifact: m/z 141 Separation->Detection Detection->Desorption QC Check: If m/z 141 > 10%, Lower Inlet Temp Data Quantification Ratio Target/ISTD Detection->Data

Caption: Step-by-step HS-SPME-GC-MS workflow with built-in QC loop for thermal degradation.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met:

Linearity & Range[4][7]
  • Prepare a calibration curve in a matrix-matched blank (e.g., water or deodorized oil) ranging from 10 ppb to 1000 ppb .

  • Acceptance Criteria: R² > 0.995.

Artifact Monitoring (Crucial Step)
  • Inject a pure standard of the dihydro target.

  • Monitor m/z 141 (oxidized form).

  • Pass Criteria: The peak area of m/z 141 must be < 5% of the m/z 143 peak. If higher, the inlet temperature is too high or the liner is active/dirty.

Recovery[9][10]
  • Spike samples at 50 ppb and 200 ppb.

  • Acceptance Criteria: Recovery between 80-120%. Lower recovery often indicates hydrolysis in the matrix; ensure pH is neutral (pH 6-7).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High levels of m/z 141 (Oxidized form) Inlet temperature too high.Reduce inlet to 180°C-200°C. Use programmable temperature vaporizer (PTV) if available.
Poor Sensitivity Fiber degradation or water interference.Bake fiber at 250°C for 10 min. Ensure <5% water in vial if using non-polar fiber (though DVB/CAR/PDMS is robust).
Peak Tailing Active sites in column/liner.Use "Ultra-Inert" liners. Trim column guard. Sulfur compounds adhere to active silanols.
Shift in Retention Time Column oxidation.Check for oxygen leaks in carrier gas. Wax columns are sensitive to O2 damage.

References

  • The Good Scents Company. (2023). 2-isopropyl-4-methyl-3-thiazoline: Organoleptic Properties and Safety. [Link]

  • Restek Corporation. (2022).[8] Analysis of Volatile Sulfur Compounds in Beer and Wine by HS-SPME. [Link][3][4][5][6]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. [Link]

  • Journal of Agricultural and Food Chemistry. (2012). Headspace solid-phase microextraction for the determination of volatile sulfur compounds.[6] (General reference for VSC methodology). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2,5-Dihydro-2-isopropyl-4-methylthiazole Synthesis

As a Senior Application Scientist, I've observed that while the synthesis of dihydrothiazoles is a cornerstone of heterocyclic chemistry, achieving consistently high yields can be challenging. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that while the synthesis of dihydrothiazoles is a cornerstone of heterocyclic chemistry, achieving consistently high yields can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of 2,5-Dihydro-2-isopropyl-4-methylthiazole, a valuable building block in medicinal chemistry and materials science.[1][2][3][4] We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary route to this class of compounds is a variation of the Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.[5][6][7][8] This guide focuses on the reaction between isobutyrothioamide and 3-chloro-2-butanone to form the target Δ²-thiazoline (also referred to as a 2,5-dihydrothiazole or 3-thiazoline).[9]

Optimized Synthesis Protocol: A Self-Validating System

This protocol is designed for maximum yield and purity, with integrated checkpoints for monitoring reaction progress.

Experimental Protocol: Synthesis of 2,5-Dihydro-2-isopropyl-4-methylthiazole

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isobutyrothioamide (1.0 eq) and anhydrous sodium acetate (1.2 eq).

  • Add anhydrous ethanol (5 mL per mmol of thioamide).

  • Begin stirring under a nitrogen atmosphere until the solids are well-suspended.

Step 2: Reagent Addition

  • In a separate vial, dissolve 3-chloro-2-butanone (1.05 eq) in a minimal amount of anhydrous ethanol.

  • Add the 3-chloro-2-butanone solution dropwise to the stirring reaction mixture at room temperature over 15 minutes. An initial, mild exotherm may be observed.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol).

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the limiting reagent (typically the thioamide) indicates reaction completion. The reaction is generally complete within 4-8 hours.[1]

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove sodium chloride and excess sodium acetate.

  • Rinse the flask and filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

Step 5: Purification

  • Dissolve the crude oil in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • For high purity, the resulting oil can be purified via vacuum distillation or flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Isobutyrothioamide & Sodium Acetate in Ethanol B Dropwise Addition of 3-Chloro-2-butanone A->B C Heat to Reflux (78-80°C) B->C D Monitor by TLC (4-8 hours) C->D E Cool and Filter (Remove Salts) D->E F Concentrate Filtrate (Rotary Evaporator) E->F G Liquid-Liquid Extraction (DCM/Bicarb/Brine) F->G H Dry & Concentrate G->H I Vacuum Distillation or Column Chromatography H->I J J I->J Characterization (NMR, MS, IR) G cluster_diagnosis Initial Diagnosis (via TLC) cluster_isolation Isolation Issues Start Low Yield Observed NoProduct Q1: No/Low Conversion Start->NoProduct Stalled Q2: Stalled Reaction Start->Stalled MultipleSpots Q3: Multiple Side Products Start->MultipleSpots WorkupLoss Q4: Loss During Workup Start->WorkupLoss CauseA1 CauseA1 NoProduct->CauseA1 Check Reagent Purity (NMR, Fresh Bottle) CauseB1 CauseB1 NoProduct->CauseB1 Verify Base (Anhydrous NaOAc) CauseC1 CauseC1 NoProduct->CauseC1 Ensure Proper Reflux Temp CauseA2 CauseA2 Stalled->CauseA2 Verify Stoichiometry (Molar Ratios) CauseA3 CauseA3 MultipleSpots->CauseA3 Use Anhydrous Solvents CauseB3 CauseB3 MultipleSpots->CauseB3 Run Under Inert Gas (N2) CauseC3 CauseC3 MultipleSpots->CauseC3 Consider Aprotic Solvent CauseA4 CauseA4 WorkupLoss->CauseA4 Use Brine to Break Emulsions CauseB4 CauseB4 WorkupLoss->CauseB4 Moderate Temp/Vacuum on Rotary Evaporator

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for this synthesis? A: This is a Hantzsch-type synthesis. It proceeds via initial S-alkylation of the thioamide's sulfur atom on the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step yields the 2,5-dihydrothiazole (Δ²-thiazoline) ring. The base assists in the final cyclization/dehydration step. [1][10]

Reaction Mechanism Diagram

G A Isobutyrothioamide (Nucleophile) C S-Alkylated Intermediate (Thioiminium Salt) A->C SN2 Attack B 3-Chloro-2-butanone (Electrophile) B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E 2,5-Dihydro-2-isopropyl- 4-methylthiazole D->E Dehydration (-H2O, Base-assisted)

Caption: Simplified Hantzsch-type mechanism for thiazoline formation.

Q: Can I use an α-bromoketone instead of an α-chloroketone? A: Yes. α-bromoketones are generally more reactive than their chloro- counterparts and can lead to faster reaction times. However, they are also typically less stable and more expensive. If you use an α-bromoketone, you may be able to run the reaction at a lower temperature.

Q: How can I confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic C=N stretching frequencies for the thiazoline ring.

  • Gas Chromatography (GC): Can be used to determine the final purity of the distilled product. A purity of >99% is often achievable. [11]

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Notes
Thioamide Isobutyrothioamide (1.0 eq)High purity is essential.
α-Haloketone 3-Chloro-2-butanone (1.05 eq)A slight excess accounts for potential degradation/volatility.
Base Anhydrous Sodium Acetate (1.2 eq)A weak, non-nucleophilic base is optimal for this cyclization. [1]
Solvent Anhydrous EthanolGood solubility for reactants and facilitates reflux at an appropriate temperature.
Temperature Reflux (~78-80°C)Provides sufficient energy for the reaction without excessive decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the product to the aromatic thiazole.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of the reaction to avoid side reactions from prolonged heating.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical and Educational Research. Available at: [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35841-35846. Available at: [Link]

  • Thiazole - Wikipedia. (n.d.). Wikimedia Foundation. Available at: [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.). ResearchGate. Available at: [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. PMC. Available at: [Link]

  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3‐thiazoles through base‐induced click reaction. (n.d.). ResearchGate. Available at: [Link]

  • Gautier, A., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 138-177. Available at: [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. Available at: [Link]

  • 2-isopropyl-4-methyl-3-thiazoline. (n.d.). The Good Scents Company. Available at: [Link]

  • 2-isopropyl-4-methylthiazole. (2023). Ventos. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Artifact Formation During GC Analysis of Thiazolines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with thiazolines. This guide provides in-depth troubleshooting advice and frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with thiazolines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize artifact formation and ensure the integrity of your gas chromatography (GC) analyses. Thiazolines, while versatile, can be susceptible to degradation and transformation under typical GC conditions. This resource is designed to provide you with the expertise and practical protocols to overcome these challenges.

The Challenge: Thiazoline Instability in Gas Chromatography

Thiazolines and their derivatives are a class of heterocyclic compounds with significant applications in pharmaceutical and chemical industries. However, their analysis by gas chromatography (GC) is often plagued by artifact formation. The inherent chemical nature of the thiazoline ring, coupled with the high temperatures and potentially active surfaces within a GC system, can lead to a variety of unwanted reactions. These artifacts can manifest as unexpected peaks, poor peak shape, and inaccurate quantification, ultimately compromising the reliability of your results.

The primary challenges stem from:

  • Thermal Lability: The high temperatures of the GC inlet and column can induce thermal degradation, leading to fragmentation or rearrangement of the thiazoline molecule.

  • Ring Instability: The thiazoline ring itself can be susceptible to opening, hydrolysis, or oxidation, especially in the presence of active sites within the GC system or trace amounts of water or oxygen in the carrier gas[1][2][3].

  • Analyte Activity: Functional groups commonly found on thiazoline derivatives (e.g., -NH, -OH, -COOH) can interact with active sites in the GC inlet liner, column, or detector, causing peak tailing and sample loss[4].

This guide will equip you with the knowledge and tools to proactively address these issues and achieve robust and reproducible GC analysis of thiazolines.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the GC analysis of thiazolines in a direct question-and-answer format.

Q1: I'm seeing unexpected peaks (artifacts) in my chromatogram when analyzing thiazolines. What are they and why are they forming?

A1: The appearance of unexpected peaks is a common problem and is typically due to the degradation or transformation of your thiazoline analyte within the GC system. The most common artifacts include:

  • Thiazoles: The oxidation of the thiazoline ring to the more aromatic and thermally stable thiazole is a frequent artifact. This can be catalyzed by active sites or high temperatures in the GC system[5].

  • Ring-Opened Products: The thiazolidine ring, a reduced form of thiazoline, is known to undergo ring-opening reactions[1][2]. This can lead to the formation of thioamides or other related structures. While thiazolines are generally more stable, this pathway can be a concern for certain derivatives, especially at elevated temperatures.

  • Hydrolysis Products: If there is residual moisture in your sample, solvent, or carrier gas, thiazolines can undergo hydrolysis. The rate of hydrolysis can be pH-dependent, with some thiazolines showing instability in acidic conditions[3].

  • Thermal Fragments: High inlet temperatures can cause the fragmentation of the thiazoline molecule, leading to smaller, more volatile compounds appearing as peaks in your chromatogram[6][7].

To identify these artifacts, mass spectrometry (MS) is an invaluable tool. By examining the mass spectra of the unknown peaks, you can often deduce their structures and relate them back to your parent thiazoline compound[8].

Q2: My thiazoline peak is tailing severely. What is the cause and how can I fix it?

A2: Peak tailing is a strong indicator of undesirable interactions between your analyte and active sites within the GC system. Thiazolines, especially those with polar functional groups like amines (-NH), hydroxyls (-OH), or carboxylic acids (-COOH), are prone to forming hydrogen bonds with silanol groups present on the surfaces of glass inlet liners and columns[4][9].

Here’s how to address peak tailing:

  • Use a Deactivated Inlet Liner: Standard glass liners have active silanol groups. Always use a liner that has been deactivated to cap these sites.

  • Trim the Column: The first few centimeters of the GC column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the front of the column can restore performance[9][10].

  • Condition Your Column: Properly conditioning your column according to the manufacturer's instructions is crucial to ensure a stable, inert surface.

  • Derivatize Your Analyte: For thiazolines with active hydrogens, derivatization is a highly effective solution. This process replaces the active hydrogens with a non-polar group, reducing the molecule's ability to interact with active sites and improving its volatility[4][11]. See Protocol 2 for a detailed procedure.

Q3: I suspect I'm losing my analyte, leading to poor sensitivity. What could be the cause?

A3: Analyte loss, resulting in low sensitivity, can be attributed to several factors:

  • Thermal Degradation in the Inlet: If the inlet temperature is too high, your thiazoline may be degrading before it even reaches the column. This is a common issue for thermally labile compounds[7][12]. A systematic study of inlet temperature is recommended (see Protocol 1).

  • Irreversible Adsorption: Active sites in the GC system can not only cause peak tailing but also lead to the irreversible adsorption of your analyte, meaning a portion of it never elutes from the column[13].

  • Improper Injection Technique: For splitless injections, ensure your initial oven temperature is low enough to allow for proper solvent focusing. An initial oven temperature that is too high can lead to band broadening and apparent loss of sensitivity[9].

Q4: Should I derivatize my thiazoline compound before GC analysis?

A4: For many thiazoline derivatives, the answer is a definitive yes . If your thiazoline contains active hydrogen atoms (in -OH, -NH, -COOH, or -SH groups), derivatization is one of the most effective ways to prevent artifact formation and improve chromatography[4].

Benefits of Derivatization:

  • Increased Volatility: By replacing polar functional groups with non-polar ones, derivatization increases the volatility of the analyte, allowing for elution at lower temperatures.

  • Improved Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound, reducing the risk of on-column degradation.

  • Reduced Adsorption: Derivatization blocks the sites on the molecule that can interact with active surfaces in the GC system, leading to sharper, more symmetrical peaks[11].

The most common derivatization technique for this purpose is silylation , which involves replacing active hydrogens with a trimethylsilyl (TMS) group.

Derivatization ReagentTarget Functional GroupsComments
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH, -SHA versatile and widely used silylating agent[14].
BSTFA + 1% TMCS -OH, -COOH, -NH, -SH (including hindered groups)The addition of TMCS (trimethylchlorosilane) as a catalyst increases the reactivity of the reagent, making it suitable for more sterically hindered functional groups[11][14].
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH, -SHThe most volatile of the TMS-amides, its byproducts are also highly volatile, which can be advantageous in trace analysis[15].
Q5: What are the optimal GC inlet conditions for analyzing thiazolines?

A5: The GC inlet is often the primary site of thermal degradation. Therefore, optimizing the inlet temperature is critical.

  • Start Low: Begin with a lower inlet temperature (e.g., 200 °C) and gradually increase it in increments (e.g., 25 °C) while monitoring for the appearance of degradation products. The optimal temperature is one that provides efficient volatilization of your analyte without inducing significant degradation[7][12].

  • Use a Deactivated Liner: As mentioned previously, a deactivated liner is essential to minimize catalytic degradation on active surfaces.

  • Consider Pulsed-Pressure Injection: This technique can help to transfer the sample onto the column more quickly, reducing the residence time of the analyte in the hot inlet.

Q6: Which GC column is best suited for thiazoline analysis?

A6: The choice of GC column depends on the polarity of your specific thiazoline derivative.

  • Low to Mid-Polarity Columns: For many thiazolines, a low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), is a good starting point. These columns are robust and offer good resolving power for a wide range of compounds.

  • Inertness is Key: Regardless of the stationary phase, it is crucial to use a column that is highly inert to prevent on-column degradation and peak tailing. Look for columns specifically marketed for mass spectrometry (MS), as they are typically manufactured to have very low bleed and high inertness.

  • Chiral Columns: For the separation of thiazoline enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns are commonly used for this purpose[16][17]. Be aware that the conditions for chiral separations (often lower temperatures) may differ significantly from those for achiral analysis.

Troubleshooting Guides and Protocols

This section provides detailed, step-by-step protocols for key experiments and workflows to help you systematically troubleshoot and optimize your GC method for thiazoline analysis.

Protocol 1: Optimizing Inlet Temperature to Minimize Thermal Degradation

This protocol will guide you through a systematic approach to determine the optimal inlet temperature that balances efficient sample vaporization with minimal thermal degradation.

Objective: To find the highest possible inlet temperature that does not cause significant degradation of the thiazoline analyte.

Materials:

  • Your thiazoline standard of known concentration.

  • A deactivated GC inlet liner.

  • A well-conditioned, appropriate GC column.

Procedure:

  • Initial Setup:

    • Install a new, deactivated liner in the GC inlet.

    • Set the initial oven temperature low enough for solvent focusing (e.g., 40-60 °C).

    • Use a standard oven temperature program that successfully elutes your analyte.

  • Low-Temperature Injection:

    • Set the inlet temperature to a low starting point (e.g., 180 °C).

    • Inject your thiazoline standard.

    • Record the chromatogram and note the peak area and shape of your target analyte. Check for any small peaks that could be degradation products.

  • Incremental Temperature Increase:

    • Increase the inlet temperature by 20-25 °C (e.g., to 200 °C, then 225 °C, 250 °C, and so on).

    • At each temperature, inject the same standard and record the chromatogram.

  • Data Analysis:

    • Create a table comparing the peak area of the parent thiazoline and the peak areas of any suspected degradation products at each inlet temperature.

    • Plot the peak area of the parent compound versus the inlet temperature. You should see an initial increase in response as vaporization becomes more efficient. At the onset of degradation, you will see the peak area of the parent compound decrease, while the areas of the degradation peaks increase.

    • The optimal inlet temperature is the highest temperature that gives a good response for the parent compound without the significant formation of artifact peaks.

Protocol 2: Silylation of Thiazolines with BSTFA + 1% TMCS

This protocol provides a general method for the derivatization of thiazolines containing active hydrogens using a common and effective silylating agent.

Objective: To convert polar thiazolines into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.

Materials:

  • Your dried sample containing the thiazoline analyte.

  • BSTFA + 1% TMCS silylating reagent.

  • A suitable aprotic solvent (e.g., pyridine, acetonitrile, or toluene).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation:

    • Ensure your sample is completely dry, as water will react with the silylating reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reagent Addition:

    • To your dried sample in a reaction vial, add 50 µL of pyridine (or another suitable solvent) to dissolve the sample.

    • Add 50 µL of BSTFA + 1% TMCS to the vial[14]. The ratio of solvent to reagent may need to be optimized for your specific application.

  • Reaction:

    • Cap the vial tightly.

    • Heat the reaction mixture at 60-80 °C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of your specific thiazoline and should be optimized.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Self-Validation: To confirm the completion of the derivatization reaction, inject the derivatized sample and look for the disappearance of the original thiazoline peak and the appearance of a new, earlier-eluting peak corresponding to the TMS-derivative. The mass spectrum of the new peak should show a molecular ion consistent with the addition of one or more TMS groups (mass increase of 72 Da per TMS group).

Visualizing Degradation and Troubleshooting

Diagrams can help clarify complex relationships and workflows. The following have been generated using the DOT language to illustrate key concepts in thiazoline analysis.

Thiazoline Thiazoline Analyte Degradation Degradation Pathways in GC System Thiazoline->Degradation High Temp, Active Sites Thiazole Thiazole (Oxidation) Degradation->Thiazole RingOpening Ring-Opened Products Degradation->RingOpening Hydrolysis Hydrolysis Products Degradation->Hydrolysis Fragments Thermal Fragments Degradation->Fragments

Caption: Potential degradation pathways for thiazolines in a GC system.

Start Problem Observed: Artifacts / Poor Peak Shape CheckInlet 1. Check Inlet Temperature (See Protocol 1) Start->CheckInlet Derivatize 2. Consider Derivatization (See Protocol 2) CheckInlet->Derivatize If thermal degradation is suspected CheckSystem 3. Verify System Inertness (New Liner, Trim Column) Derivatize->CheckSystem If analyte has active hydrogens CheckMethod 4. Review GC Method (Oven Program, Flow Rate) CheckSystem->CheckMethod Resolved Problem Resolved CheckMethod->Resolved

Caption: A logical workflow for troubleshooting thiazoline GC analysis.

References

  • Zoller, G., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 198-205. [Link]

  • Wang, G., et al. (2008). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Chromatography B, 875(2), 523-529. [Link]

  • Graphical representation of the thiazoline/thiazole formation (GC-MS)... (n.d.). ResearchGate. [Link]

  • Nagata, K., et al. (2021). Application of 2,2′-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. Peptide Science, 113(3), e24203. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Asante-Okyere, S., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]

  • Hernández-Vargas, M., et al. (2018). Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. Molecules, 23(6), 1469. [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. [Link]

  • Zaikin, V. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Giorgi, G., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709-715. [Link]

  • Taylor, T. (2026, February 13). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]

  • Logue, B. A., et al. (2007). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Journal of Chromatography B, 854(1-2), 111-118. [Link]

  • Kumar, V., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(86), 12262-12265. [Link]

  • Taylor, T., & Hinshaw, J. (2023, August 16). The Secrets of Optimizing GC-MS Methods. LCGC International. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Kumar, V., et al. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. [Link]

  • Ollivier, C., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(32), 19045-19049. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Desage-El Murr, M., et al. (2007). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by. Semantic Scholar. [Link]

  • Jencks, W. P. (1959). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 81(19), 5079-5088. [Link]

  • Renner, T., & Daston, G. P. (1987). Artifact formation during gas chromatographic-mass spectrometric analysis of a methylsulfinyl-containing metabolite. Drug Metabolism and Disposition, 15(6), 887-889. [Link]

  • ResearchGate. (2018, October 22). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? [Link]

  • Phillips, A. J., & Uto, Y. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 213-264. [Link]

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]

  • Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 863-874. [Link]

  • Mendoza, A., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1032382. [Link]

  • Varian, Inc. (2006, March 1). Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. American Laboratory. [Link]

  • Patti, A. (2022). Chiral Molecules: Properties, Synthesis and Analysis. Symmetry, 14(3), 594. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Štefan, B., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 154. [Link]

  • Rodrigues, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 307. [Link]

  • Abercrombie, V. (2019, May 23). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Agilent. [Link]

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Troubleshooting

reducing hydrolysis rates of 2,5-Dihydro-2-isopropyl-4-methylthiazole in aqueous solutions

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis in Aqueous Solutions Welcome to the technical support center for 2,5-Dihydro-2-isopropyl-4-methylthiazole. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis in Aqueous Solutions

Welcome to the technical support center for 2,5-Dihydro-2-isopropyl-4-methylthiazole. As a Senior Application Scientist, I understand the critical importance of maintaining compound integrity throughout your experiments. The thiazoline core, while synthetically valuable, is susceptible to hydrolysis in aqueous environments, which can compromise experimental results, lead to inaccurate biological data, and impede drug development progress.

This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the stability of your compound. We will delve into the mechanisms of degradation and provide actionable strategies to ensure the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,5-Dihydro-2-isopropyl-4-methylthiazole is showing rapid degradation. What is the likely cause?

The primary cause of degradation for 2,5-Dihydro-2-isopropyl-4-methylthiazole in aqueous media is hydrolysis. The core structure, a Δ2-thiazoline, contains an imine (C=N) bond within the five-membered ring that is susceptible to nucleophilic attack by water. This process leads to ring-opening and the formation of N-(1-mercapto-2-methylprop-1-en-2-yl)isobutyramide, which is inactive in the desired form. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]

Q2: What is the underlying mechanism of this pH-dependent hydrolysis?

The hydrolysis mechanism involves the protonated form of the thiazoline ring. Here’s a step-by-step breakdown:

  • Protonation: The nitrogen atom of the thiazoline ring becomes protonated, forming a thiazolinium cation. The extent of protonation is governed by the solution's pH and the pKa of the compound's conjugate acid (for a similar compound, 2-methylthiazoline, the pKa is approximately 5.22).[1][3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the C=N bond in the protonated ring.

  • Intermediate Formation: This attack forms an unstable tetrahedral hydroxythiazolidine intermediate.[1]

  • Ring Opening: This intermediate rapidly undergoes ring-opening to yield the final hydrolysis product.

The reaction rate is maximal when there is a sufficient concentration of the protonated thiazoline species available to react with water. This typically occurs in weakly acidic conditions.

dot

Caption: pH-Dependent Hydrolysis Mechanism of the Thiazoline Ring.

Q3: What is the optimal pH for storing 2,5-Dihydro-2-isopropyl-4-methylthiazole in an aqueous solution?

Studies on similar thiazoline compounds show a characteristic "bell-shaped" curve for the pH-rate profile, where the hydrolysis rate is fastest in the acidic range of approximately pH 2-4.[2][3] The compound is significantly more stable at neutral to slightly alkaline pH (around pH 7) and in strongly acidic conditions (e.g., concentrated HCl).[1]

Recommendation: For most biological and pharmaceutical applications, maintaining a pH between 7.0 and 8.0 is the most effective strategy to minimize hydrolysis. If your experimental conditions permit, working in highly acidic environments (pH < 1) can also confer stability, but this is often not biologically compatible. Avoid pH 2-4.

Q4: How does temperature impact the stability of my compound?

Like most chemical reactions, hydrolysis is temperature-dependent. Higher temperatures will accelerate the rate of degradation. It is crucial to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to reduce the kinetic energy of the system and slow the hydrolysis rate. Always minimize the time your aqueous solutions spend at room temperature or elevated temperatures.

Q5: Are certain buffer systems better than others for preventing hydrolysis?

Yes, the choice of buffer can be critical. Thiazoline hydrolysis can be subject to general acid-base catalysis.[3][4] This means that the buffer species themselves (e.g., formate, acetate, phosphate) can participate in the proton transfer steps of the hydrolysis reaction, thereby accelerating degradation.

Recommendation:

  • Avoid Buffers with pKa Near the pH of Maximum Instability: Buffers like citrate or acetate, which have buffering capacity in the pH 2-5 range, might actively contribute to hydrolysis.

  • Prefer "Innocent" Buffers: Consider using buffers whose components are less likely to act as general acids or bases, such as HEPES or MOPS for physiological pH ranges.

  • Verify Buffer Effects: If you observe unexpected instability, it is worthwhile to compare the degradation rate in your chosen buffer against a simple pH-adjusted saline solution to determine if the buffer itself is contributing to the problem.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Rapid loss of parent compound detected by HPLC shortly after dissolution. Incorrect pH of the solution. Immediately measure the pH of your solvent or buffer. The unbuffered water or saline may be slightly acidic. Action: Adjust the pH to 7.0-8.0 using a suitable buffer system (see Protocol 1). This shifts the equilibrium away from the highly reactive protonated thiazolinium species.[1][3]
Inconsistent degradation rates between experimental replicates. 1. Inconsistent pH. 2. Temperature fluctuations. 3. Presence of catalytic metal ions. 1. Standardize pH: Ensure the pH of every solution is measured and adjusted consistently.[5]2. Control Temperature: Prepare solutions on ice and store them immediately at the recommended temperature. Minimize time at ambient temperature.3. Use High-Purity Reagents: Trace metal ions can sometimes catalyze degradation.[6] Use high-purity water (e.g., Milli-Q) and analytical grade buffer components. Consider adding a chelating agent like EDTA (10-100 µM) if metal ion contamination is suspected.
Appearance of multiple, unidentified peaks in the chromatogram over time. Formation of secondary degradation products. The initial hydrolysis product may itself be unstable and degrade further. Action: Perform a time-course analysis at multiple time points to identify the primary degradant before it converts to other species. Use a stability-indicating HPLC method with a gradient elution to resolve all peaks (see Protocol 2).[6] For structural elucidation, techniques like LC-MS/MS are required.[7]

Quantitative Data Summary

The following table provides a qualitative and quantitative summary of factors affecting the stability of 2,5-Dihydro-2-isopropyl-4-methylthiazole based on established principles for Δ2-thiazolines.

Parameter Condition Relative Hydrolysis Rate Rationale
pH < 1 (Strongly Acidic)LowThe concentration of water as a nucleophile is reduced, and acid-inhibition may occur.[3]
pH 2 - 4 (Weakly Acidic)Very High (Maximum)Optimal balance between protonation of the thiazoline ring and availability of water for nucleophilic attack.[1][3]
pH 5 - 6Moderate to HighThe concentration of the reactive protonated species decreases as pH moves away from the pKa.[1]
pH 7 - 8 (Neutral/Slightly Basic)Very LowThe concentration of the protonated thiazolinium cation is minimal, significantly slowing the initial step of hydrolysis.[1]
Temperature 4°CLowReduces the kinetic rate of the reaction.
Temperature 25°C (Room Temp)ModerateStandard baseline for stability assessment.
Temperature 40°C or higherHigh to Very HighSignificantly accelerates the rate of hydrolysis.
Buffer Type Phosphate, HEPES (at pH 7.4)LowLess likely to participate in general acid-base catalysis at this pH.
Buffer Type Acetate, Formate (at pH 4)HighBuffer components can act as catalysts, increasing the hydrolysis rate.[3]

Experimental Protocols

Protocol 1: Preparation of a Stability-Promoting Buffer System (100 mL of 50 mM Phosphate Buffer, pH 7.4)

This protocol describes the preparation of a standard phosphate buffer, which is suitable for many biological experiments and provides a stable pH environment for the thiazoline compound.

  • Prepare Stock Solutions:

    • Prepare a 0.5 M stock solution of monobasic sodium phosphate (NaH₂PO₄).

    • Prepare a 0.5 M stock solution of dibasic sodium phosphate (Na₂HPO₄).

  • Combine Stock Solutions: In a 100 mL volumetric flask, combine approximately 1.9 mL of the 0.5 M NaH₂PO₄ stock and 8.1 mL of the 0.5 M Na₂HPO₄ stock.

  • Adjust Volume: Add approximately 80 mL of high-purity water.

  • Calibrate and Adjust pH: Place a calibrated pH electrode in the solution. Slowly add small volumes of the appropriate stock solution (monobasic to lower pH, dibasic to raise pH) until the meter reads exactly 7.40.

  • Finalize Volume: Once the pH is stable at 7.40, bring the final volume to 100 mL with high-purity water.

  • Filter and Store: Filter the buffer through a 0.22 µm filter for sterilization and store at 4°C. This self-validating step ensures the final pH is accurate before use.

Protocol 2: General HPLC-UV Method for Monitoring Hydrolysis

This method provides a framework for separating the parent compound from its more polar hydrolysis product.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is required.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 240-270 nm) based on the compound's UV spectrum.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear ramp)

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 10% B (return to initial)

      • 20-25 min: Hold at 10% B (equilibration)

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of the sample, quench any reaction if necessary (e.g., by dilution in the mobile phase), and inject it into the HPLC system.

  • Data Analysis: The parent compound, being more non-polar, will have a longer retention time than its more polar hydrolysis product. Quantify the decrease in the parent peak area over time to determine the rate of hydrolysis.

dot

Stability_Workflow Prep Prepare Compound Stock in Aprotic Solvent (e.g., DMSO) Spike Spike Stock into Buffer at Desired Temperature (e.g., 4°C, 25°C) Prep->Spike Buffer Prepare Aqueous Buffer (pH 7.4, see Protocol 1) Buffer->Spike Time_Zero T=0 Sample: Immediately aliquot, quench, and analyze via HPLC Spike->Time_Zero Incubate Incubate Samples at Controlled Temperature Spike->Incubate Analyze Analyze Samples via HPLC (see Protocol 2) Time_Zero->Analyze Time_Points Withdraw Aliquots at Defined Time Points (e.g., 1, 4, 8, 24 hrs) Incubate->Time_Points Time_Points->Analyze Data Plot % Parent Compound vs. Time to Determine Degradation Rate Analyze->Data

Caption: Experimental Workflow for a Kinetic Stability Study.

References

  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

  • Martin, R. B., & Hedrick, J. L. (1962). Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. Journal of the American Chemical Society, 84(1), 106–111. [Link]

  • Stirling, C. J. M. (1964). The Effect of Structural Variation on the Hydrolysis of Δ2-Thiazolines. Journal of the American Chemical Society, 86(13), 2643–2649. [Link]

  • de Cássia Guedes, F., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(7), 1398-1409. [Link]

  • Washburn, D. G., & Martin, R. B. (1988). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. The Journal of Organic Chemistry, 53(17), 4098–4103. [Link]

  • Fodor, G., & Kucsman, A. (1983). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Journal of the American Chemical Society, 105(2), 296-312. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Wallace, C. L., et al. (2018). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Journal of Chemical Theory and Computation, 14(6), 3198–3211. [Link]

  • Zhang, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 899-908. [Link]

Sources

Reference Data & Comparative Studies

Validation

AUTHENTICITY TESTING GUIDE: Natural vs. Synthetic 2,5-Dihydro-2-isopropyl-4-methylthiazole

Executive Summary 2,5-Dihydro-2-isopropyl-4-methylthiazole (often associated with savory, nutty, vegetable, and tropical fruit nuances) is a high-value volatile sulfur compound.[1] In the flavor and fragrance (F&F) indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dihydro-2-isopropyl-4-methylthiazole (often associated with savory, nutty, vegetable, and tropical fruit nuances) is a high-value volatile sulfur compound.[1] In the flavor and fragrance (F&F) industry, the price differential between its natural form (extracted from yeast, cocoa, or fruit volatiles) and its synthetic counterpart (produced via condensation of isovaleraldehyde and cysteamine/sulfur precursors) creates a high risk of economically motivated adulteration (EMA).

This guide outlines a multi-tiered analytical framework to validate the "Natural" status of this compound, complying with EU Regulation 1334/2008 and US Code of Federal Regulations (CFR) standards.

Part 1: The Chemo-Analytical Landscape

To detect fraud, one must understand the genesis of the molecule.

FeatureNatural Origin (Bio-sourced) Synthetic Origin (Petro-sourced)
Precursors L-Cysteine + Natural Isovaleraldehyde (from Leucine fermentation)Synthetic Isovaleraldehyde + Cysteamine/Ammonia/Sulfur
Chirality Often Enantiopure or specific Enantiomeric Excess (ee%) due to enzymatic pathways.Racemic (50:50) mixture of enantiomers due to non-selective chemical synthesis.
Carbon Source Modern Biomass (C3/C4 plants). Contains Carbon-14 .[2][3][4][5]Fossil Fuel (Petroleum). Carbon-14 Dead .
Sulfur Source Biological amino acids (

varies by geography/biology).
Inorganic sulfur/sulfides (

often distinct from biological range).
Part 2: Analytical Workflow (Tiered Approach)

The following decision matrix allows for cost-effective screening before deploying expensive radio-isotopic validation.

AuthenticityWorkflow Start Sample: 2,5-Dihydro-2-isopropyl-4-methylthiazole Tier1 Tier 1: Chiral GC (Enantiomeric Ratio) Start->Tier1 Decision1 Is it Racemic (50:50)? Tier1->Decision1 Tier2 Tier 2: GC-C-IRMS (Stable Isotopes) Decision2 Is u03B413C within Bio range? Tier2->Decision2 Tier3 Tier 3: C-14 Radiocarbon Analysis ResultFake CONCLUSION: SYNTHETIC / ADULTERATED Tier3->ResultFake 0% Biobased ResultNatural CONCLUSION: AUTHENTIC NATURAL Tier3->ResultNatural 100% Biobased Decision1->Tier2 No (Enantiopure) Decision1->ResultFake Yes (Racemic) Decision2->Tier3 Inconclusive/Borderline Decision2->ResultFake No (Depleted u03B413C)

Figure 1: Tiered Authenticity Decision Matrix. Screening begins with chirality; definitive validation ends with radiocarbon dating.

Part 3: Detailed Experimental Protocols
Method A: Enantioselective Gas Chromatography (Chiral GC)

The "Gatekeeper" Test.

Principle: Synthetic synthesis of thiazolines typically yields a racemic mixture (1:1 ratio of (+) and (-) isomers). Natural biosynthesis, driven by enzymes, usually favors one enantiomer.

Protocol:

  • Column Selection: Use a cyclodextrin-based stationary phase (e.g., Beta-DEX 225 or Rt-bDEXsm ). These phases interact differentially with the chiral center at the C-2 position of the thiazoline ring.

  • Sample Prep: Dilute 10 µL of sample in 1 mL of HPLC-grade Hexane or MTBE.

  • GC Conditions:

    • Injector: Split (1:50), 230°C.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven: 50°C (hold 2 min)

      
       2°C/min to 160°C. Slow ramp is critical for chiral resolution.
      
    • Detector: FID (250°C) or MS (SIM mode for m/z 157).

  • Interpretation:

    • Synthetic: Two peaks of equal area (Integration ratio ~1.0).

    • Natural: Single peak or significant excess (>90% ee) of one isomer.

Method B: GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

The "Fingerprint" Test.

Principle: Measures the ratio of stable isotopes (


 and 

). Synthetic isovaleraldehyde (a precursor) is derived from petroleum, resulting in distinctively depleted

values compared to fermentation-derived equivalents.

Protocol:

  • Instrumentation: GC coupled to an Isotope Ratio Mass Spectrometer via a Combustion III interface (940°C, CuO/NiO/Pt reactor).

  • Calibration: Use V-PDB (Vienna Pee Dee Belemnite) standard for Carbon and V-CDT (Canyon Diablo Troilite) for Sulfur.

  • Workflow:

    • Separation of the thiazole peak via GC (DB-Wax or DB-5 column).

    • Combustion to

      
       (for Carbon) or 
      
      
      
      (for Sulfur).
    • Removal of water via Nafion trap.

    • Detection of masses 44/45/46 (

      
      ) or 64/66 (
      
      
      
      ).
  • Data Analysis:

    • Calculate

      
       (
      
      
      
      ) =
      
      
      .

Reference Ranges (Indicative): | Origin |


 (

) |

(

) | | :--- | :--- | :--- | | Synthetic (Petro) | -28 to -35 | -5 to +5 (often near 0) | | Natural (C3 Plant/Ferm) | -18 to -24 | +5 to +15 (Biological S) | | Natural (C4 Plant) | -10 to -14 | N/A |

Note: If the precursor isovaleraldehyde is from C3 plants (leucine fermentation), overlap with synthetic values is possible. This necessitates Tier 3.

Part 4: The Definitive Validator (Radiocarbon Analysis)

When IRMS values are ambiguous (e.g., if a fraudster uses C3-mimicking precursors), Carbon-14 (ASTM D6866) is the final arbiter.

Mechanism:

  • Natural: Contains atmospheric

    
     (Modern Carbon).
    
  • Synthetic: Derived from fossil fuels (millions of years old).

    
     has decayed completely.
    

Protocol (ASTM D6866 / ISO 16620-2):

  • Isolation: The specific thiazole must be isolated from the flavor matrix (if a blend) via preparative GC to ensure >98% purity.

  • Combustion: Sample is graphitized.

  • Measurement: Accelerator Mass Spectrometry (AMS) counts

    
     atoms.[2][3][4][6]
    
  • Result: Reported as % Biobased Carbon .

    • 100% Biobased: Authentic Natural.

    • 0% Biobased: Synthetic.[3][6][7]

    • ~50% Biobased: Mixed/Adulterated.

Part 5: Visualizing the GC-IRMS Mechanism

Understanding the hardware flow is critical for troubleshooting reproducibility issues in isotope analysis.

GCIRMS_System Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC Analytes Combustion Combustion Reactor (940°C, CuO/Pt) GC->Combustion Eluent WaterTrap Water Trap (Nafion) Combustion->WaterTrap CO2 + H2O OpenSplit Open Split (Pressure Balance) WaterTrap->OpenSplit Dry CO2 MS IRMS Detector (Faraday Cups) OpenSplit->MS Ionization

Figure 2: GC-Combustion-IRMS Flow Path. Critical control points are the Combustion Reactor (efficiency) and Water Trap (stability).

References
  • SGS Beta Analytic. (2025).[2][6] Natural vs Synthetic Ingredients Testing: Carbon-14 Analysis. Retrieved from [Link]

  • Mosandl, A. (2004). Authenticity of Genuine Flavors: Enantioselective Gas Chromatography. Journal of Chromatography A.
  • FEMA (Flavor and Extract Manufacturers Association). 2-Isopropyl-4-methylthiazole Safety Assessment. Retrieved from [Link]

  • Technologynetworks. (2024). Proving the Authenticity of Natural Ingredients With ASTM D6866 Carbon-14 Analysis. Retrieved from [Link]

  • ResearchGate. (2021). GC-IRMS method for measuring sulfur isotope ratios of carbonyl sulfide. (Methodology adapted for sulfur-specific flavor analysis). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 2,5-Dihydro-2-isopropyl-4-methylthiazole: A Guide for Researchers

Introduction: The Significance of 2,5-Dihydro-2-isopropyl-4-methylthiazole 2,5-Dihydro-2-isopropyl-4-methylthiazole, a heterocyclic compound, is a subject of considerable interest in various fields of chemical research a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dihydro-2-isopropyl-4-methylthiazole

2,5-Dihydro-2-isopropyl-4-methylthiazole, a heterocyclic compound, is a subject of considerable interest in various fields of chemical research and development. Its structural motif is a key component in a range of biologically active molecules and serves as a valuable intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and flavor and fragrance compounds. The efficient and high-yield synthesis of this thiazoline derivative is, therefore, a critical aspect for researchers in medicinal chemistry, process development, and materials science.

This guide provides a comparative analysis of different synthetic routes to 2,5-dihydro-2-isopropyl-4-methylthiazole and its close derivatives. While a direct, side-by-side experimental comparison of various synthetic pathways under standardized conditions is not extensively documented in the current literature, this document synthesizes available data from patents and research articles to offer a comprehensive overview of the existing methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols where available, and present a comparative analysis of their reported yields. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy for this important molecule.

Route 1: Synthesis via Isobutyric Acid and 1,3-Dihydroxyacetone

A prominent synthetic pathway to a derivative of the target molecule, specifically 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride, commences from the readily available starting material, isobutyric acid. This multi-step synthesis is detailed in the patent literature and is notable for its claim of higher overall yields compared to other methods[1]. The core of this strategy involves the formation of an isobutyramide intermediate, followed by cyclization to form the thiazole ring.

Mechanistic Rationale

The synthesis begins with the conversion of isobutyric acid to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, typically achieved using thionyl chloride, which offers the advantage of producing gaseous byproducts that are easily removed. The subsequent reaction with ammonia and ammonium sulfide introduces the necessary nitrogen and sulfur atoms to form the thioamide, a key precursor for the thiazole ring. The cyclization step with 1,3-dihydroxyacetone proceeds via a condensation reaction, likely involving the formation of an imine intermediate with the thioamide, followed by an intramolecular nucleophilic attack of the sulfur atom and subsequent dehydration to form the thiazole ring. The final steps involve functional group manipulations at the 4-position to yield the desired derivative.

Experimental Protocol

The following protocol is adapted from patent CN107445916A[1].

Step 1: Synthesis of Isobutyryl Chloride

  • Dissolve 50g of isobutyric acid in 500ml of dichloromethane.

  • Cool the solution to 0-5 °C.

  • Add 101.4g of thionyl chloride dropwise.

  • After the addition is complete, warm the reaction to 30-35 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure at 45 °C to obtain isobutyryl chloride.

  • Reported Yield: 95%[1].

Step 2: Synthesis of 2-Methylthioisobutyramide

  • Dissolve 50g of isobutyryl chloride in 400ml of aqueous ammonia, maintaining the temperature at 20-25 °C.

  • Stir for 30 minutes.

  • Add 47.9g of ammonium sulfide and stir.

  • Warm the reaction to 40-50 °C and stir for 5 hours.

  • Concentrate the reaction mixture under reduced pressure at 55 °C.

  • Add 200ml of methanol and stir.

  • Filter the precipitated white salts.

  • Concentrate the filtrate to obtain 2-methylthioisobutyramide.

  • Reported Yield: 85%[1].

Step 3: Synthesis of 2-Isopropyl-4-chloromethylthiazole Hydrochloride

  • Dissolve 40g of 2-methylthioisobutyramide and 41.9g of 1,3-dihydroxyacetone in 200ml of acetone.

  • Add 46.6g of 98% sulfuric acid.

  • Heat the mixture to reflux (70-75 °C) for 4 hours.

  • Cool the reaction to 10-15 °C and filter.

  • Concentrate the filtrate to obtain 2-isopropyl-4-chloromethylthiazole hydrochloride as a yellow oil.

  • Reported Yield: 80%[1].

Step 4: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

  • Add 40g of 2-isopropyl-4-chloromethylthiazole hydrochloride to 100ml of water and stir until clear.

  • Add 400ml of 40% aqueous methylamine solution dropwise.

  • Maintain the temperature at 25-30 °C and stir for 1 hour.

  • Extract the reaction mixture with chloroform (2 x 400ml).

  • Combine the organic layers and wash with water (3 x 40ml).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Reported Yield: 88%[1].

Synthesis Workflow Diagram

Route 1: Synthesis from Isobutyric Acid isobutyric_acid Isobutyric Acid isobutyryl_chloride Isobutyryl Chloride (Yield: 95%) isobutyric_acid->isobutyryl_chloride SOCl2, DCM thioamide 2-Methylthioisobutyramide (Yield: 85%) isobutyryl_chloride->thioamide NH3(aq), (NH4)2S thiazole_hcl 2-Isopropyl-4-chloromethylthiazole HCl (Yield: 80%) thioamide->thiazole_hcl 1,3-Dihydroxyacetone, H2SO4, Acetone final_product 2-Isopropyl-4-(methylaminomethyl)thiazole (Yield: 88%) thiazole_hcl->final_product CH3NH2(aq)

Synthesis of a 2-isopropyl-4-methylthiazole derivative from isobutyric acid.

Route 2: Synthesis from 2,2-Dimethyl-4-methylene-1,3-dioxane

Another patented method describes the synthesis of a similar 2-isopropyl-4-methylthiazole derivative, starting from 2,2-dimethyl-4-methylene-1,3-dioxane[2]. This approach involves the formation of a 2-isopropyl-4-hydroxymethylthiazole intermediate, which is then further functionalized.

Mechanistic Rationale

This synthesis begins with a halogenating agent adding across the double bond of the starting dioxane. The resulting dihalo-dioxane then undergoes a condensation reaction with 2-methylpropanethioamide (isobutyrothioamide). This reaction likely proceeds through the opening of the dioxane ring and subsequent cyclization to form the thiazole ring, with the hydroxymethyl group at the 4-position. This intermediate is then chlorinated, typically with thionyl chloride, to prepare it for the final substitution reaction with methylamine.

Experimental Protocol

The following protocol is adapted from patent CN104557763A[2].

Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole

  • The patent describes the initial reaction of 2,2-dimethyl-4-methylene-1,3-dioxane with a halogenating agent, followed by condensation with 2-methylpropanethioamide.

  • The crude product is purified by column chromatography.

  • Reported Yield: 39%[2].

Step 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole

  • Add 2 grams of 2-isopropyl-4-hydroxymethylthiazole to 20ml of dichloromethane in a 50ml flask.

  • Stir and cool the mixture to 5 °C.

  • Add 2 grams of thionyl chloride dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Add sodium carbonate solution and separate the layers.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Reported Yields: 72% to 99% depending on the scale and specific conditions[2].

Step 3: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

  • Add the 2-isopropyl-4-chloromethylthiazole to a 40% aqueous methylamine solution.

  • Heat the mixture to 50-60 °C and react overnight.

  • After cooling, add dichloromethane and isopropanol, stir, and separate the layers.

  • Extract the aqueous phase with dichloromethane multiple times.

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Reported Yields: 59% to 74%[2].

Synthesis Workflow Diagram

Route 2: Synthesis from Dioxane Derivative dioxane 2,2-Dimethyl-4-methylene- 1,3-dioxane hydroxymethyl_thiazole 2-Isopropyl-4-hydroxymethylthiazole (Yield: 39%) dioxane->hydroxymethyl_thiazole 1. Halogenating agent 2. Isobutyrothioamide chloromethyl_thiazole 2-Isopropyl-4-chloromethylthiazole (Yield: 72-99%) hydroxymethyl_thiazole->chloromethyl_thiazole SOCl2, DCM final_product 2-Isopropyl-4-(methylaminomethyl)thiazole (Yield: 59-74%) chloromethyl_thiazole->final_product CH3NH2(aq)

Synthesis of a 2-isopropyl-4-methylthiazole derivative from a dioxane precursor.

Route 3: Industrial Synthesis of 2-Isopropyl-4-methylthiazole

An industrial-scale synthesis for the parent compound, 2-isopropyl-4-methylthiazole, has been described, starting from isobutyric acid[3]. This process focuses on optimizing reaction conditions for large-scale production, including pressure control and efficient work-up procedures.

Mechanistic Rationale

This synthesis follows a similar initial logic to Route 1, starting with the amidation of isobutyric acid to form isobutyramide. The key transformation involves the reaction of the amide with phosphorus pentasulfide to generate the corresponding thioamide. This thioamide is then reacted with acetone in a cyclocondensation reaction to form the desired 2-isopropyl-4-methylthiazole. The use of phosphorus pentasulfide is a classic method for converting amides to thioamides. The final cyclization with acetone is a variation of the Hantzsch thiazole synthesis, where acetone provides the three-carbon unit for the thiazole ring.

Experimental Protocol

The following protocol is adapted from a Guidechem article[3].

Step 1: Synthesis of Isobutyramide

  • Add isobutyric acid to a reaction kettle and heat.

  • Introduce ammonia gas while controlling the pressure and reaction temperature.

  • After the reaction is complete, cool the mixture and absorb the remaining ammonia.

  • The resulting isobutyramide is used in the next step.

  • Yield: Not explicitly stated as a percentage, but a large quantity (28.7kg) was collected from a scaled-up reaction.

Step 2: Synthesis of 2-Isopropyl-4-methylthiazole

  • In a 100L enamel reaction kettle, combine isobutyramide (32kg) and another reagent (18kg, likely a solvent or catalyst).

  • Slowly add phosphorus pentasulfide (46kg).

  • Heat the mixture to reflux for 1 hour.

  • Maintain the temperature at 90-100 °C and add acetone (14.4kg) dropwise over approximately 4 hours.

  • Continue to reflux for 1 hour after the addition is complete.

  • Cool the mixture to 50 °C and add a mixture of hydrochloric acid and water.

  • Reflux for 1 hour, then switch to distillation.

  • After a series of work-up steps including neutralization and steam distillation, the crude product is obtained.

  • Final purification by vacuum distillation yields the product.

  • Reported Yield: Approximately 15.7kg of product with 99.7% purity from the specified starting material quantities. The percentage yield is not explicitly calculated in the source[3].

Synthesis Workflow Diagram

Route 3: Industrial Synthesis isobutyric_acid Isobutyric Acid isobutyramide Isobutyramide isobutyric_acid->isobutyramide NH3 thioamide_formation Thioamide Formation isobutyramide->thioamide_formation P2S5 final_product 2-Isopropyl-4-methylthiazole (Yield: ~15.7kg from scale) thioamide_formation->final_product Acetone, HCl

Industrial synthesis of 2-isopropyl-4-methylthiazole.

Comparative Yield Analysis

The following table summarizes the reported yields for the different synthetic routes. It is crucial to note that a direct comparison is challenging due to the differences in the final products and the scale of the reactions. The yields for Routes 1 and 2 are for a derivative, 2-isopropyl-4-(methylaminomethyl)thiazole, and are reported for laboratory-scale syntheses. The yield for Route 3 is for the parent compound, 2-isopropyl-4-methylthiazole, and is derived from an industrial-scale process where percentage yield is not explicitly stated.

Route Starting Material(s) Key Intermediate(s) Final Product Reported Yield(s) Reference
1 Isobutyric acid, 1,3-DihydroxyacetoneIsobutyryl chloride, 2-Methylthioisobutyramide, 2-Isopropyl-4-chloromethylthiazole HCl2-Isopropyl-4-(methylaminomethyl)thiazole95% (Step 1), 85% (Step 2), 80% (Step 3), 88% (Step 4)[1]
2 2,2-Dimethyl-4-methylene-1,3-dioxane, Isobutyrothioamide2-Isopropyl-4-hydroxymethylthiazole, 2-Isopropyl-4-chloromethylthiazole2-Isopropyl-4-(methylaminomethyl)thiazole39% (Step 1), 72-99% (Step 2), 59-74% (Step 3)[2]
3 Isobutyric acid, Acetone, P₂S₅Isobutyramide, Thioamide2-Isopropyl-4-methylthiazole~15.7kg product from 32kg isobutyramide (percentage not stated)[3]

Disclaimer: The yields presented in this table are as reported in the cited literature. A direct comparison of the overall efficiency of these routes is not feasible without standardized experimental conditions and a consistent target molecule. The data is provided for informational purposes to guide researchers in their selection of a synthetic strategy.

Conclusion and Future Outlook

The synthesis of 2,5-dihydro-2-isopropyl-4-methylthiazole and its derivatives can be approached through several distinct pathways, each with its own set of advantages and challenges. The route starting from isobutyric acid and 1,3-dihydroxyacetone (Route 1) appears to offer high yields for each individual step in the synthesis of a functionalized derivative. The pathway utilizing 2,2-dimethyl-4-methylene-1,3-dioxane (Route 2) also provides a viable, albeit potentially lower-yielding in the initial step, approach to a similar derivative. The industrial synthesis (Route 3) is optimized for large-scale production of the parent compound, but a direct percentage yield comparison is not available.

For researchers focused on laboratory-scale synthesis and the preparation of functionalized analogs, the multi-step routes detailed in the patent literature offer clear, albeit sometimes complex, protocols. The choice of a particular route will ultimately depend on the specific research goals, the availability and cost of starting materials, and the desired scale of the synthesis.

Future research in this area would greatly benefit from a systematic study that directly compares these and other potential synthetic routes to 2,5-dihydro-2-isopropyl-4-methylthiazole under standardized conditions. Such a study would provide a much-needed benchmark for yield, efficiency, and overall practicality, and would undoubtedly accelerate research and development efforts that rely on this important heterocyclic compound.

References

  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dihydro-2-isopropyl-4-methylthiazole

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and scientific i...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,5-Dihydro-2-isopropyl-4-methylthiazole, grounding procedural guidance in the fundamental chemical properties and regulatory imperatives that govern our work.

Note: Specific data for 2,5-Dihydro-2-isopropyl-4-methylthiazole is limited. This guide is predicated on the well-documented properties of its close analogue, 2-isopropyl-4-methylthiazole (CAS No. 15679-13-7). The structural similarity suggests a comparable hazard profile, but users must always consult the specific Safety Data Sheet (SDS) for the exact material in use.

Hazard Profile & Inherent Risks

Understanding the "why" behind a protocol begins with a clear-eyed assessment of the risks. 2-isopropyl-4-methylthiazole is not a benign substance; its hazard profile demands meticulous handling to mitigate risks of fire, chemical burns, and respiratory distress.[1][2]

Hazard ClassificationGHS CodeSignal WordDescriptionCausality & Implication for Disposal
Flammable Liquid H226WarningFlammable liquid and vapour.[1][3]With a flash point of 58°C, vapors can form an explosive mixture with air.[1] This dictates that all disposal operations must occur away from ignition sources, and containers must be properly grounded.
Skin Irritation H315WarningCauses skin irritation.[2][4]Direct contact can cause inflammation and irritation. This necessitates the use of chemically resistant gloves and mandates that any contaminated PPE be disposed of as hazardous waste itself.
Eye Irritation H319WarningCauses serious eye irritation.[2][4]The chemical can cause significant, painful irritation upon contact with eyes. This underscores the absolute requirement for sealed eye protection (goggles) during all handling and disposal steps.
Respiratory Irritation H335WarningMay cause respiratory irritation.[1][2]Inhalation of vapors can irritate the respiratory tract. All handling, including packaging for disposal, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Acute Toxicity H302WarningHarmful if swallowed.[1][4]Ingestion poses a significant health risk. This reinforces the need for strict personal hygiene practices, such as washing hands thoroughly after handling and before leaving the lab.

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with proper handling. Minimizing waste generation and preventing accidental releases are paramount.

  • Ventilation is Key: Always handle this compound within a chemical fume hood to prevent the accumulation of flammable and irritant vapors.[2][4]

  • Preventing Static Discharge: Vapors can be ignited by static electricity. When transferring the chemical, always use grounding and bonding straps to connect the source container, receiving container, and the ground.[3][4] Use only non-sparking tools for any manipulation.[1][3]

  • Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[4]

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a significant spill risk, consider impervious clothing.[4]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4] The container must be kept tightly closed to prevent the escape of vapors.[3] Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[2]

Spill Management Protocol

An accidental spill is a common generator of chemical waste. A swift, correct response is critical to ensure safety and environmental protection.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition, including unplugging nearby electrical equipment if safe to do so.[1][6]

  • Assemble PPE: Don the appropriate PPE as described in Section 2. If vapor concentrations are high, respiratory protection may be necessary.[4]

  • Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[1]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.

Core Disposal Workflow

The ultimate disposal of 2,5-Dihydro-2-isopropyl-4-methylthiazole must be handled by a licensed hazardous waste contractor. Your responsibility is to collect, package, and label the waste correctly to ensure it can be transported and disposed of in compliance with regulations.

Waste Segregation and Collection
  • Identify Waste Stream: Determine if the waste is unused pure chemical, a contaminated solution, or solid waste (e.g., contaminated gloves, absorbent from a spill).

  • Select Appropriate Container: Use a container that is in good condition and compatible with the chemical. For liquids, this is typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[7] The container must be able to be kept tightly closed except when adding waste.[7]

  • Collect Waste:

    • Liquid Waste: Pour liquid waste carefully into the designated container, using a funnel if necessary. Do not mix incompatible wastes.

    • Solid Waste: Place contaminated items (gloves, wipes, absorbent material) into a separate, clearly labeled solid waste container.[1]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

Labeling and Documentation

Proper labeling is a critical regulatory requirement.

  • Attach Hazardous Waste Label: As soon as waste is first added to the container, affix a "HAZARDOUS WASTE" label.[7]

  • List Contents: Clearly write the full chemical name, "2,5-Dihydro-2-isopropyl-4-methylthiazole," and any other constituents. Include the percentage of each component. Do not use abbreviations or chemical formulas.[7]

Storage and Pickup
  • Store Safely: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be near the point of generation and under the control of lab personnel.

  • Segregate Containers: Ensure the waste container is segregated from incompatible materials.[7]

  • Arrange for Disposal: Once the container is full (or before the regulatory accumulation time limit is reached), contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup by a licensed hazardous waste transporter.[7][8]

Sources

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